2-{[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}-N-methylhydrazinecarbothioamide
Description
2-{[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-N~1~-METHYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a pyrazole and pyridine ring system
Properties
Molecular Formula |
C18H24N8OS |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-[[6-(1,5-dimethylpyrazol-4-yl)-3-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carbonyl]amino]-3-methylthiourea |
InChI |
InChI=1S/C18H24N8OS/c1-6-7-26-16-15(10(2)24-26)12(17(27)22-23-18(28)19-4)8-14(21-16)13-9-20-25(5)11(13)3/h8-9H,6-7H2,1-5H3,(H,22,27)(H2,19,23,28) |
InChI Key |
RQEGCRMGKKLECU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)C)C)C(=O)NNC(=S)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-N~1~-METHYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step reactions starting from commercially available precursors. One common route includes the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts and optimized reaction times can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-N~1~-METHYL-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-{[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-N~1~-METHYL-1-HYDRAZINECARBOTHIOAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-{[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-N~1~-METHYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-(4-Substituted Phenyl)-2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)Imidazo[2,1-B][1,3,4]Thiadiazole: Known for its anti-tubercular activity.
3-(1H-Pyrazol-1-Yl)-6,7-Dihydro-5H-[1,2,4]Thiadiazine: Exhibits significant biological activity.
Uniqueness
2-{[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-N~1~-METHYL-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its combination of pyrazole and pyridine rings makes it a versatile compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
